molecular formula C15H13NO3 B8366086 N-biphenyl-4-yl-malonamic acid

N-biphenyl-4-yl-malonamic acid

Cat. No.: B8366086
M. Wt: 255.27 g/mol
InChI Key: FIBIXFDKDBAPET-UHFFFAOYSA-N
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Description

N-biphenyl-4-yl-malonamic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-oxo-3-(4-phenylanilino)propanoic acid

InChI

InChI=1S/C15H13NO3/c17-14(10-15(18)19)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

FIBIXFDKDBAPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)CC(=O)Nc1ccc(-c2ccccc2)cc1
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Synthesis routes and methods II

Procedure details

To a stirred solution of monoethyl malonate (0.86 g, 0.00649 mole) in DMF (20 mL) was added HOBt (0.795 g, 0.0059 mole) and DMAP (0.790 g, 0.00649 mole). The mixture was cooled to 10° C. and EDCI.HCl (1.7 g, 0.008 mole) followed by biphenyl-4-ylamine (1.0 g, 0.0059 mole) were added and the resulting mixture was stirred at the ambient temperature for overnight. The reaction mixture was then diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 1.76 g (94%) of N-biphenyl-4-yl-malonamic acid ethyl ester. To a solution of N-biphenyl-4-yl-malonamic acid ethyl ester (1.7 g, 0.0060 mole) in a mixture of methanol (5 mL), THF (10 mL) and H2O (10 mL) was added LiOH.H2O (0.5 g, 0.012 mole). The reaction mixture was stirred for 2 hours at ambient temperature. The mixture was then concentrated and the residue was diluted with water acidified with conc. HCl. The resulting precipitate was isolated by filtration and dried to afford 1.5 g (98%) of N-biphenyl-4-yl-malonamic acid. LC-MS purity: 95.4%, 1H NMR (DMSO-d6): δ 10.3 (s, 1H), 7.7 (m, 6H), 7.4 (t, 2H), 7.32 (t, 1H).
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N-biphenyl-4-yl-malonamic acid ethyl ester
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1.7 g
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10 mL
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10 mL
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5 mL
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LiOH.H2O
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0.5 g
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Synthesis routes and methods III

Procedure details

LiOH.H2O (29 mg, 0.7 mmol) was added to a solution of N-biphenyl-4-yl-malonamic acid ethyl ester (100 mg, 0.35 mmol) in methanol (2.1 mL), THF (2.5 mL) and H2O (2.5 mL). The resulting mixture was stirred for 2 hours at room temperature then concentrated. The residue was diluted with water and washed with diethyl ether. The aqueous layer was acidified with concentrated HCl and filtered. The resulting precipitate was dried to afford 80 mg (89%) of N-biphenyl-4-yl-malonamic acid. 1H NMR: (DMSO-d6): δ11.6 (s, 1H), 7.64 (m, 6H), 7.44 (t, 2H), 7.32 (t, 1H), 3.2 (s, 1H).
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LiOH.H2O
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29 mg
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N-biphenyl-4-yl-malonamic acid ethyl ester
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100 mg
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2.1 mL
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2.5 mL
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2.5 mL
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